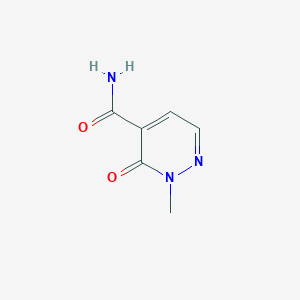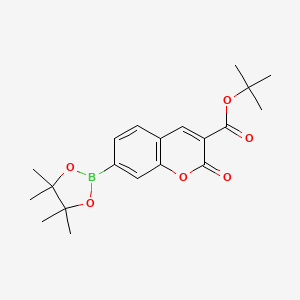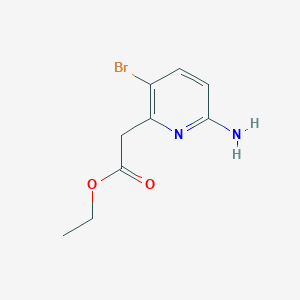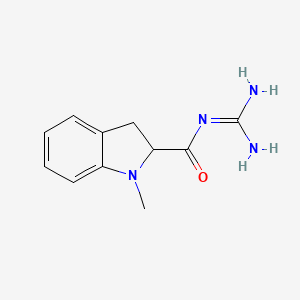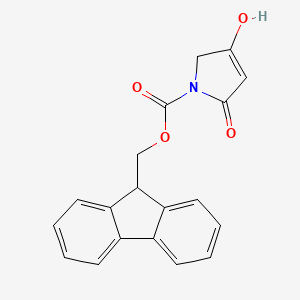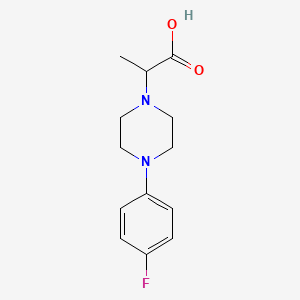
2-(4-(4-Fluorophenyl)piperazin-1-yl)propanoicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(4-Fluorophenyl)piperazin-1-yl)propanoic acid is a chemical compound with the molecular formula C13H17FN2O2 It is known for its unique structure, which includes a fluorophenyl group attached to a piperazine ring, further connected to a propanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-Fluorophenyl)piperazin-1-yl)propanoic acid typically involves a multi-step process. One common method includes the condensation reaction between 2-bromo-1-(4-bromophenyl)ethanone and substituted phenylpiperazine in the presence of potassium carbonate in acetonitrile. This is followed by the reduction of intermediates using sodium borohydride in ethanol .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production while maintaining the purity and yield of the final product.
化学反応の分析
Types of Reactions
2-(4-(4-Fluorophenyl)piperazin-1-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Commonly used to reduce intermediates during synthesis.
Substitution: Particularly nucleophilic substitution reactions due to the presence of the piperazine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction typically results in the formation of simpler, more reduced compounds.
科学的研究の応用
2-(4-(4-Fluorophenyl)piperazin-1-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its pharmacological properties, particularly in drug development.
Industry: Utilized in the production of various chemical intermediates and final products
作用機序
The mechanism of action of 2-(4-(4-Fluorophenyl)piperazin-1-yl)propanoic acid involves its interaction with specific molecular targets. The fluorophenyl group and piperazine ring play crucial roles in binding to these targets, potentially affecting various biological pathways. Detailed studies on its exact mechanism are ongoing, but it is believed to modulate receptor activity and enzyme functions .
類似化合物との比較
Similar Compounds
4-(2-Fluorophenyl)piperazin-1-yl)methyl-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT): Known for its inhibitory effects on equilibrative nucleoside transporters.
1-(4-Bromophenyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethanone: Shares structural similarities and is used in related synthetic pathways.
Uniqueness
2-(4-(4-Fluorophenyl)piperazin-1-yl)propanoic acid stands out due to its specific combination of a fluorophenyl group and piperazine ring, which imparts unique chemical and biological properties
特性
分子式 |
C13H17FN2O2 |
|---|---|
分子量 |
252.28 g/mol |
IUPAC名 |
2-[4-(4-fluorophenyl)piperazin-1-yl]propanoic acid |
InChI |
InChI=1S/C13H17FN2O2/c1-10(13(17)18)15-6-8-16(9-7-15)12-4-2-11(14)3-5-12/h2-5,10H,6-9H2,1H3,(H,17,18) |
InChIキー |
IRTYSUJMVHOJSQ-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)O)N1CCN(CC1)C2=CC=C(C=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



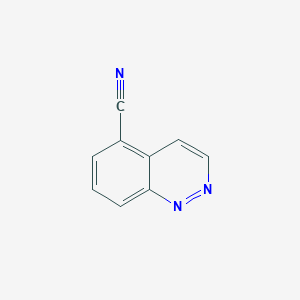
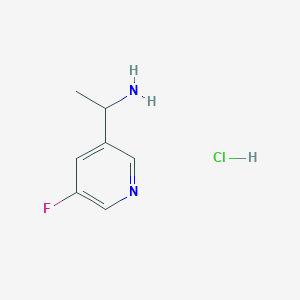
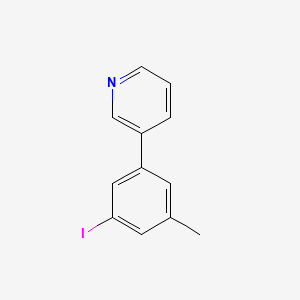
![4-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}butanenitrile](/img/structure/B13119740.png)
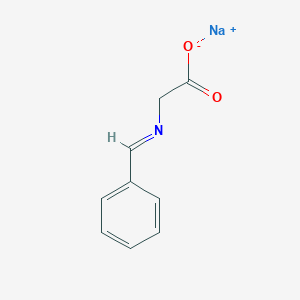
![2-[(1,3-Dioxo-2-phenylbenzo[de]isoquinolin-6-yl)amino]ethyl prop-2-enoate](/img/structure/B13119752.png)

